Cas no 38803-30-4 (3-(Dimethylamino)benzonitrile)

3-(Dimethylamino)benzonitrile is a versatile aromatic nitrile compound characterized by the presence of a dimethylamino substituent on the benzene ring. This structural feature enhances its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-donating dimethylamino group influences its reactivity, making it valuable for applications such as nucleophilic substitutions and metal-catalyzed coupling reactions. Its high purity and stability under standard conditions ensure consistent performance in synthetic processes. The compound is also employed in the development of dyes and fluorescent materials due to its conjugated π-electron system. Proper handling and storage are recommended to maintain its integrity.
3-(Dimethylamino)benzonitrile structure
3-(Dimethylamino)benzonitrile structure
Product Name:3-(Dimethylamino)benzonitrile
CAS No:38803-30-4
MF:C9H10N2
MW:146.189101696014
MDL:MFCD00159008
CID:1038856
Update Time:2025-10-18

3-(Dimethylamino)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(Dimethylamino)benzonitrile
    • Benzonitrile, 3-(dimethylamino)-
    • 3-n,n-dimethylaminobenzonitrile
    • 3-(CH3)2NC6H4CN
    • m-dimethylaminobenzonitrile
    • 3-dimethylaminobenzonitrile
    • 3-Dimethylamino-benzonitrile
    • FEOIEIQLXALHPJ-UHFFFAOYSA-N
    • 5027AB
    • TRA0008752
    • SY019121
    • AB0061409
    • ST24022615
    • MDL: MFCD00159008
    • Inchi: 1S/C9H10N2/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,1-2H3
    • InChI Key: FEOIEIQLXALHPJ-UHFFFAOYSA-N
    • SMILES: N(C)(C)C1C=CC=C(C#N)C=1

Computed Properties

  • Exact Mass: 146.08400
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 166
  • XLogP3: 1.6
  • Topological Polar Surface Area: 27

Experimental Properties

  • Boiling Point: 254.4℃ at 760 mmHg
  • PSA: 27.03000
  • LogP: 1.62428

3-(Dimethylamino)benzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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3-(Dimethylamino)benzonitrile Production Method

3-(Dimethylamino)benzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:38803-30-4)3-(Dimethylamino)benzonitrile
Order Number:A873774
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:40
Price ($):166.0/330.0
Email:sales@amadischem.com

3-(Dimethylamino)benzonitrile Related Literature

Additional information on 3-(Dimethylamino)benzonitrile

Introduction to 3-(Dimethylamino)benzonitrile (CAS No. 38803-30-4)

3-(Dimethylamino)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 38803-30-4, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a benzonitrile core substituted with a dimethylamino group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules and functional materials. The structural motif of this molecule, combining the electron-withdrawing nature of the nitrile group with the electron-donating effect of the dimethylamino moiety, contributes to its versatility in chemical reactions and biological interactions.

The synthesis and applications of 3-(Dimethylamino)benzonitrile have been extensively studied in recent years, particularly in the development of novel pharmaceutical agents. Researchers have leveraged its reactivity to explore diverse chemical transformations, including nucleophilic additions, condensation reactions, and metal-catalyzed cross-coupling processes. These synthetic strategies have enabled the construction of complex molecular architectures, which are often essential for achieving high affinity and selectivity in drug design.

One of the most compelling aspects of 3-(Dimethylamino)benzonitrile is its role as a precursor in the synthesis of bioactive compounds. For instance, it has been utilized in the preparation of kinase inhibitors, which are critical in targeting various forms of cancer and inflammatory diseases. The dimethylamino group provides a hydrogen bond acceptor capability, facilitating interactions with biological targets such as enzymes and receptors. Additionally, the benzonitrile moiety can serve as a scaffold for further functionalization, allowing chemists to fine-tune pharmacological properties through structural modifications.

In recent years, advancements in computational chemistry have further enhanced the understanding of 3-(Dimethylamino)benzonitrile's reactivity and potential applications. Molecular modeling studies have revealed insights into its interaction with biological targets at an atomic level, guiding the rational design of more effective drug candidates. These computational approaches complement experimental efforts by predicting reaction outcomes and optimizing synthetic routes.

The pharmaceutical industry's interest in 3-(Dimethylamino)benzonitrile extends beyond kinase inhibitors. This compound has also been explored as a building block for antiviral and antibacterial agents. Its structural features allow for the incorporation into molecules that disrupt viral replication or bacterial metabolic pathways. For example, derivatives of 3-(Dimethylamino)benzonitrile have shown promise in inhibiting enzymes essential for viral protease activity, offering potential therapeutic benefits against infectious diseases.

Beyond pharmaceutical applications, 3-(Dimethylamino)benzonitrile has found utility in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalytic systems and luminescent materials. These applications highlight the compound's broad chemical versatility and its potential beyond traditional medicinal chemistry.

Recent research has also focused on the green chemistry aspects of 3-(Dimethylamino)benzonitrile synthesis. Efforts to develop environmentally benign synthetic routes have included solvent-free reactions and catalytic methods that minimize waste generation. Such approaches align with global initiatives to promote sustainable chemical practices, ensuring that the production of this valuable intermediate is both efficient and eco-friendly.

The biological activity of 3-(Dimethylamino)benzonitrile derivatives continues to be a subject of intense investigation. Studies have demonstrated that structural modifications can significantly alter pharmacological profiles, leading to compounds with enhanced potency or reduced side effects. This underscores the importance of rational drug design, where computational tools are increasingly employed to predict molecular behavior and optimize therapeutic outcomes.

In conclusion, 3-(Dimethylamino)benzonitrile (CAS No. 38803-30-4) represents a versatile and multifaceted compound with substantial implications in pharmaceutical chemistry and materials science. Its unique structural features enable diverse applications, from drug development to advanced material synthesis. As research progresses, continued exploration of its chemical reactivity and biological interactions will likely uncover even more innovative uses for this remarkable molecule.

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Amadis Chemical Company Limited
(CAS:38803-30-4)3-(Dimethylamino)benzonitrile
A873774
Purity:99%/99%
Quantity:5g/10g
Price ($):166.0/330.0
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